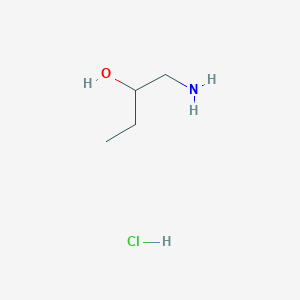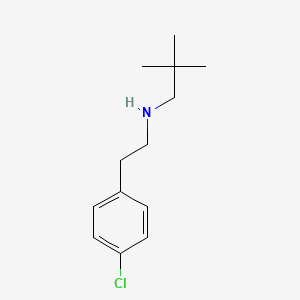
(R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which include a naphthalene ring and a chiral center, making it an important molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene derivative.
Chiral Amine Formation: The chiral amine is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity. The naphthalene ring contributes to the compound’s hydrophobic interactions, enhancing its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(Naphthalen-1-yl)propan-1-amine hydrochloride
- ®-1-(Naphthalen-1-yl)ethan-1-amine
Uniqueness
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride is unique due to its specific structural features, including the presence of two methyl groups at the 2-position and a chiral center. These features contribute to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H20ClN |
|---|---|
Molecular Weight |
249.78 g/mol |
IUPAC Name |
(1R)-2,2-dimethyl-1-naphthalen-1-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H19N.ClH/c1-15(2,3)14(16)13-10-6-8-11-7-4-5-9-12(11)13;/h4-10,14H,16H2,1-3H3;1H/t14-;/m0./s1 |
InChI Key |
KWIGORVFCOWFAC-UQKRIMTDSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=CC2=CC=CC=C21)N.Cl |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13643649.png)











![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
